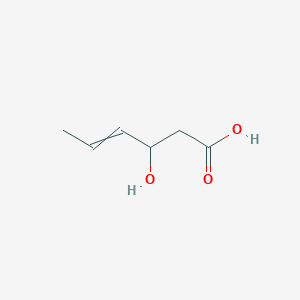
1-Methyl-3-(prop-2-en-1-yl)-1,3-dihydro-2H-imidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure This compound is part of the imidazole family, which is known for its diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Allyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione can be synthesized through several methods. . The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Allyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to yield corresponding thiols or amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-Allyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione has found applications in multiple scientific research areas:
Mecanismo De Acción
The mechanism of action of 1-allyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets. For instance, its antithyroid activity is attributed to the inhibition of thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
1-Methylimidazole-2-thione: Shares similar structural features but lacks the allyl group, resulting in different reactivity and applications.
2-Mercaptoimidazole: Another sulfur-containing imidazole derivative with distinct biological activities.
Uniqueness: 1-Allyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione stands out due to the presence of the allyl group, which enhances its reactivity and potential for forming diverse derivatives. This unique structural feature also contributes to its varied applications in different fields .
Propiedades
Número CAS |
70529-85-0 |
|---|---|
Fórmula molecular |
C7H10N2S |
Peso molecular |
154.24 g/mol |
Nombre IUPAC |
1-methyl-3-prop-2-enylimidazole-2-thione |
InChI |
InChI=1S/C7H10N2S/c1-3-4-9-6-5-8(2)7(9)10/h3,5-6H,1,4H2,2H3 |
Clave InChI |
DAELGZSZJLJMSN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN(C1=S)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(3-Oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B14092002.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092005.png)
![(1S,2S,4R,8S,11R,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethylspiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-16-one](/img/structure/B14092011.png)

![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092016.png)
![[2-Chloro-10-(4-methylpiperazin-1-yl)-5H-dibenzo[a,d][7]annulen-5-ylidene]acetonitrile](/img/structure/B14092018.png)


![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14092027.png)
![1-[3-Methoxy-4-(pentyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092029.png)
![3,9-dimethyl-7-(2-methylallyl)-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14092030.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14092039.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acrylamide](/img/structure/B14092054.png)
